4-aminoquinolinas

4-Aminoquinolines are a class of organic compounds that feature an amino group attached to the quinoline ring at position 4. These compounds exhibit diverse biological activities and have been widely studied for their potential in medicinal chemistry applications. Structurally, they consist of a benzene ring fused with an iminoquinoline ring, where the nitrogen atom within the iminoquinoline ring carries an amino substituent.

In pharmaceutical research, 4-aminoquinolines are of particular interest due to their antimalarial properties and as potential anti-inflammatory agents. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. These molecules also show promise in the development of new drugs for treating other diseases such as cancer and neurological disorders.

The synthesis of 4-aminoquinolines can be achieved through a variety of methods, often involving nucleophilic aromatic substitution or condensation reactions. Their chemical properties, including solubility, stability, and reactivity, make them valuable tools in both academic research and industrial applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

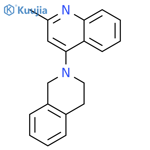

4-Amino-8-trifluoromethoxyquinoline | 874880-24-7 | C10H7F3N2O |

|

(6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinolin-3-yl)methanol | 1431510-25-6 | C17H14BrN3O3 |

|

7-methoxy-2-methylquinolin-4-amine | 66735-41-9 | C11H12N2O |

|

Neratinib Impurity 2 | 1144516-13-1 | C26H20ClN5O5 |

|

Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate | 1242260-57-6 | C12H10F2N2O2 |

|

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 116207-39-7 | C12H11FN2 |

|

8-chloro-6-methyl-2-propylquinolin-4-amine | 1189107-45-6 | C13H15ClN2 |

|

2-chloroquinoline-3,4-diamine | 132521-68-7 | C9H8ClN3 |

|

Quinoline, 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-methyl- | 591243-80-0 | C19H18N2 |

|

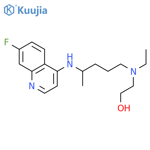

7-Fluoro Hydroxychloroquine | 478784-65-5 | C18H26FN3O |

Literatura Relacionada

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados